8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and an azabicyclo[3.2.1]octane core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the construction of the azabicyclo[3.2.1]octane core followed by the introduction of the cyclopropyl group. One common method involves the cyclization of a suitable precursor, such as a tropinone derivative, under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 8-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-one
Uniqueness
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H18N2 |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C10H18N2/c11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h7-10H,1-6,11H2 |
InChI Key |
AVEFUDNRJSXHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)N |
Origin of Product |
United States |
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